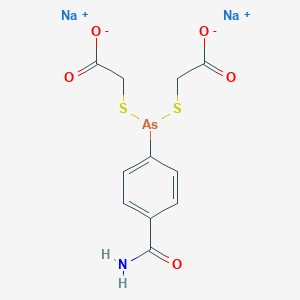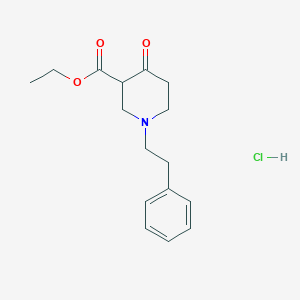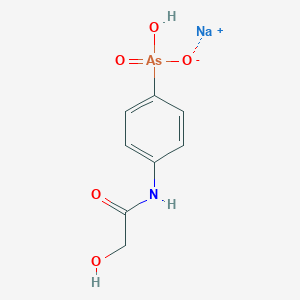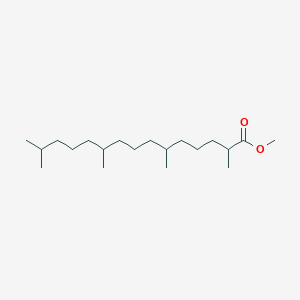
Thiacetarsamide sodium
Übersicht
Beschreibung
Synthesis Analysis
Thiacetarsamide sodium is synthesized through a reaction involving p-aminobenzamide, arsenic trioxide, and thioglycollic acid . This process involves Bart reaction/reduction/thiol addition/sodium salt formation .Molecular Structure Analysis
The molecular formula of Thiacetarsamide sodium is C11H10AsNO5S2.2Na . It has a molecular weight of 421.23 .Chemical Reactions Analysis
The production of Thiacetarsamide sodium involves a Bart reaction/reduction/thiol addition/sodium salt formation . The reactants in this process are p-aminobenzamide, arsenic trioxide, and thioglycollic acid .Physical And Chemical Properties Analysis
Thiacetarsamide sodium has a molecular weight of 421.23 . Its molecular formula is C11H10AsNO5S2.2Na .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis : Thiacetarsamide sodium in solution is a mixture of p-arsenosobenzamide and thiacetarsamide. Liquid chromatographic procedures have been developed to analyze its composition, which is crucial for quality control and understanding its pharmacological properties (Leadbetter & Allen, 1986).
Pharmacokinetic Modeling : Electronic spreadsheet programs have been developed to calculate pharmacokinetic values of thiacetarsamide sodium, particularly in the treatment of adult heartworm (Dirofilaria immitis) in dogs. Understanding the drug's kinetics is essential for optimizing dosage and treatment schedules (Holmes, Wilson & Mccall, 1986).
Treatment of Filariasis : Thiacetarsamide sodium has been used effectively in eliminating microfilariae from the blood in tamarins, showing its potential as a treatment for filariasis, a parasitic disease caused by filarial worms (Tankersley, Richter & Batson, 1979).
Veterinary Applications : It's been used to treat Chronic Fatigue Syndrome in horses, showing complete remission after treatment. Its application in veterinary medicine is notable, especially for its effectiveness and lack of adverse side effects (Tarello, 2001).
Complications and Side Effects : Studies have also been done on the complications following thiacetarsamide sodium therapy in dogs with heartworm disease. Understanding these complications is vital for safer application and managing side effects (Hoskins, Hribernik & Kearney, 1985).
Drug Reactions : There are cases reported of fixed drug eruption in dogs following thiacetarsamide sodium treatment, highlighting the importance of monitoring for allergic reactions or hypersensitivities (Carrig, 1971).
Vascular Effects : The drug has been found to affect vascular responses, particularly in canine pulmonary arteries. Understanding these effects is crucial for anticipating and managing potential complications during treatment (Maksimowich, Williams & Kaiser, 1996).
Monitoring Drug Therapy : The use of parasite antigen detection has been explored to monitor the success of thiacetarsamide therapy in dogs infected with Dirofilaria immitis. This approach could lead to improved clinical use and evaluation of new drugs for this infection (Weil, Blair, Ewanciw & Malatesta, 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRWJSAOLNNBNI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10AsNNa2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932291 | |
| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiacetarsamide sodium | |
CAS RN |
7681-85-8, 14433-82-0 | |
| Record name | Thiacetarsamide sodium [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiacetarsamide sodium [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIACETARSAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)










